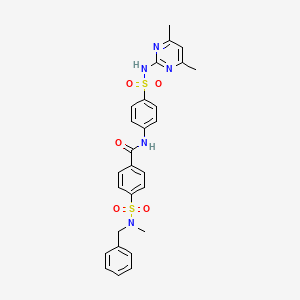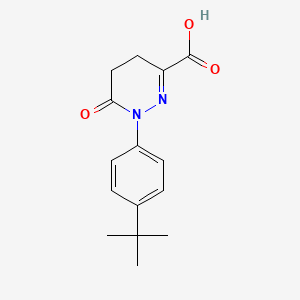![molecular formula C12H18N2O3 B2574607 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea CAS No. 1384595-91-8](/img/structure/B2574607.png)
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea, also known as FCU, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. FCU is a urea derivative that exhibits potent antitumor activity and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea involves the inhibition of thymidylate synthase (TS), an enzyme that is essential for DNA synthesis. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea binds to the active site of TS and forms a stable complex, thereby inhibiting the enzyme's activity. This inhibition leads to the depletion of intracellular thymidine triphosphate (dTTP) levels, which ultimately results in DNA damage and cell death.
Biochemical and Physiological Effects
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a critical role in cancer therapy. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to tumors. Inhibition of angiogenesis can lead to tumor starvation and regression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is its potent antitumor activity, which makes it a promising candidate for cancer therapy. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is also relatively easy to synthesize and can be obtained in good yields. However, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has some limitations for lab experiments. It is highly insoluble in water, which can make it challenging to administer in vivo. Additionally, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has poor pharmacokinetic properties, which can limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea research. One potential direction is to develop novel formulations of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea that can improve its solubility and pharmacokinetic properties. Another direction is to investigate the potential of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea and to identify potential biomarkers that can predict its efficacy in cancer patients.
Conclusion
In conclusion, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea is a novel compound that exhibits potent antitumor activity and has been extensively studied for its mechanism of action and biochemical and physiological effects. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has several advantages for cancer therapy, including its potent antitumor activity and ease of synthesis. However, 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has some limitations for lab experiments, including poor solubility and pharmacokinetic properties. Future research on 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea should focus on developing novel formulations and investigating its potential in combination with other anticancer agents.
Synthesemethoden
The synthesis of 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea involves the reaction of furfurylamine with cyclopentanone in the presence of sodium borohydride to obtain the intermediate compound, 1-(furan-2-yl)-1-hydroxymethylcyclopentanol. The intermediate is then treated with phosgene and a secondary amine to obtain 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea. The overall synthesis method is simple and efficient, and 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea has also been shown to be effective in inhibiting tumor growth in mouse xenograft models.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(hydroxymethyl)cyclopentyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-9-12(5-1-2-6-12)14-11(16)13-8-10-4-3-7-17-10/h3-4,7,15H,1-2,5-6,8-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCYLNXQSXFVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574528.png)


![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)

![4-[(2-Fluoro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B2574534.png)
![7-Chloro-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574535.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2574537.png)

![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B2574541.png)
![5-Chloro-2-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2574543.png)
![(1S,4R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2574545.png)
